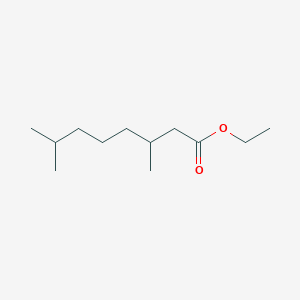
Ethyl 3,7-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7-dimethyloctanoate is an organic compound with the chemical formula C12H24O2. It is an ester derived from 3,7-dimethyloctanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3,7-dimethyloctanoate typically involves the esterification of 3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
3,7-dimethyloctanoic acid+ethanolH2SO4ethyl 3,7-dimethyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3,7-dimethyloctanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3,7-dimethyloctanoic acid and ethanol.
Reduction: 3,7-dimethyloctanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3,7-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a neurotrophic agent.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism by which ethyl 3,7-dimethyloctanoate exerts its effects is primarily through its interactions with biological molecules. As an ester, it can be hydrolyzed by esterases to release 3,7-dimethyloctanoic acid and ethanol. The released acid can then interact with various molecular targets and pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
Ethyl 3,7-dimethyloctanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a fruity odor but different carbon chain length.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching contribute to its unique odor profile and reactivity compared to simpler esters.
Properties
CAS No. |
5944-27-4 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
ethyl 3,7-dimethyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
DGKFRSSCFLRUOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
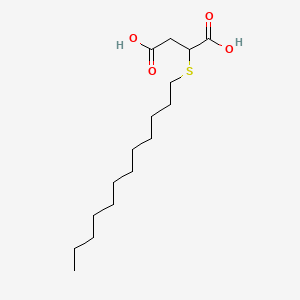
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
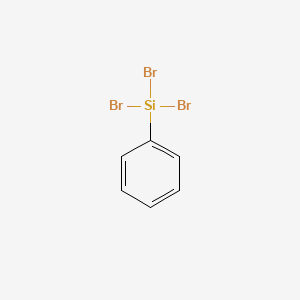
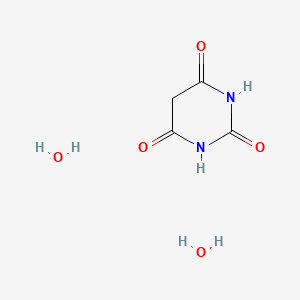
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
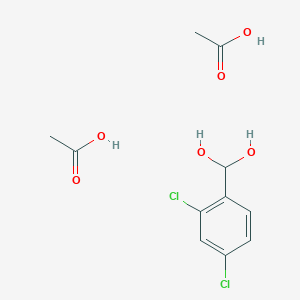

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)

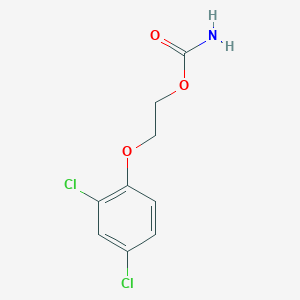

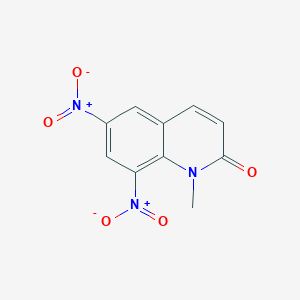
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
